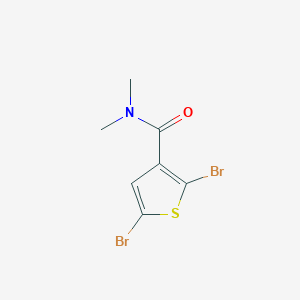

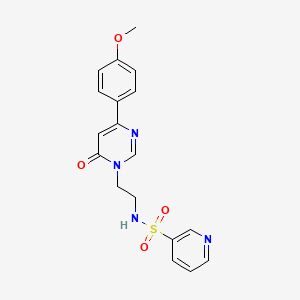

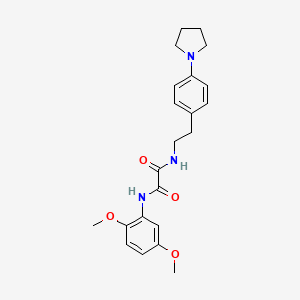

![molecular formula C19H14F3N3O B2739487 N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 1903404-09-0](/img/structure/B2739487.png)

N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you’re asking about is a benzamide derivative with a trifluoromethyl group and a bipyridinylmethyl group attached. Benzamides are a class of compounds containing a benzene ring attached to an amide group. The trifluoromethyl group (CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its ability to alter the physical, chemical, and biological properties of organic molecules .

Chemical Reactions Analysis

Trifluoromethyl groups are known to participate in various chemical reactions. For example, they can undergo oxidation/reduction processes and can be involved in carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethyl group and the benzamide group. Trifluoromethyl groups can increase the lipophilicity and metabolic stability of compounds . Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide is involved in various synthetic processes, serving as a precursor or intermediate in the synthesis of complex molecules. For instance, it plays a role in the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, indicating its utility in introducing fluorine atoms into organic molecules, a common modification in medicinal chemistry to alter the properties of biologically active compounds (Wang, Mei, & Yu, 2009). Another study highlights its use in the improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide, showcasing its versatility in organic synthesis and potential applications in developing novel compounds with diverse biological activities (Dian, 2010).

Sensor Applications

Compounds related to N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide have been utilized in the development of sensors. For example, polymeric nanoparticles incorporating similar bipyridine units have been shown to fold into nanometer-sized particles that can act as effective sensors for metal ions like copper, demonstrating the potential of such compounds in environmental monitoring and analytical chemistry (Gillissen, Voets, Meijer, & Palmans, 2012).

Catalytic Applications

The compound and its derivatives find use in catalytic processes as well. For instance, copper-mediated direct aryloxylation of benzamides, facilitated by similar N,O-bidentate directing groups, has broadened the scope for the synthesis of mono- and diaryloxylated benzoic acids, pivotal in the development of pharmaceuticals and agrochemicals (Hao et al., 2014).

Biological Studies

While direct studies on N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide's biological applications are limited, related benzamide compounds have shown significant biological activities. For example, the synthesis and characterisation of similar benzamides have led to the discovery of compounds with antibacterial properties, suggesting potential applications in developing new antimicrobial agents (Adam et al., 2016).

Mecanismo De Acción

Direcciones Futuras

The use of trifluoromethyl groups in organic synthesis is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials . Future research may focus on developing new methods for introducing trifluoromethyl groups into organic molecules, as well as exploring the properties and applications of these compounds.

Propiedades

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O/c20-19(21,22)16-7-5-13(6-8-16)18(26)25-12-15-4-2-10-24-17(15)14-3-1-9-23-11-14/h1-11H,12H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTNGRQNYPOPPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

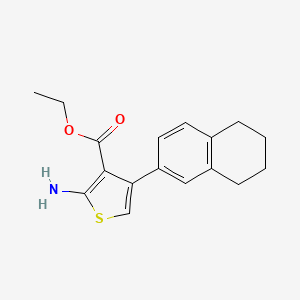

![5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2739407.png)

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2739414.png)

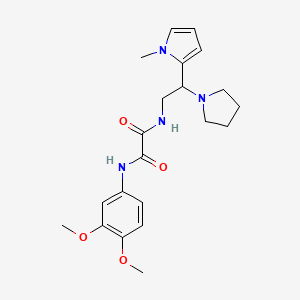

![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)

![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)

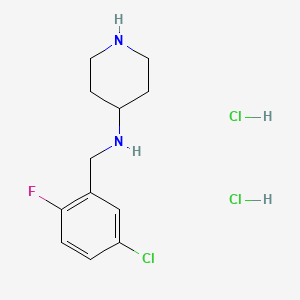

![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)